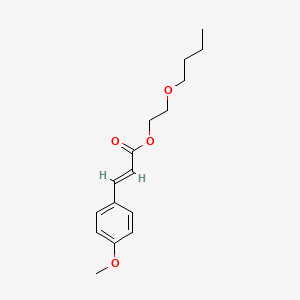

2-Butoxyethyl p-methoxycinnamate

Description

Contextualization within Cinnamate (B1238496) Ester Chemistry

Cinnamate esters are derivatives of cinnamic acid, an organic compound naturally found in cinnamon and other plants. These esters are characterized by a phenyl group attached to an unsaturated carboxylic acid ester. The general structure of a cinnamate ester allows for a wide variety of derivatives through modification of the phenyl ring and the alcohol moiety of the ester group. This versatility has made cinnamate esters a rich field for chemical synthesis and investigation.

These compounds are often aromatic and are known for their characteristic odors, leading to their use in the fragrance industry. researchgate.net Beyond their scent, the conjugated system of the cinnamate core—comprising the phenyl ring, the carbon-carbon double bond, and the carbonyl group—is responsible for their unique chemical and physical properties, including their ability to absorb ultraviolet (UV) radiation.

Overview of Cinnamate Ester Derivatives in Research

Cinnamate ester derivatives have been the subject of extensive research due to their diverse potential applications. A significant area of investigation revolves around their use as UV filters in sunscreens and other personal care products. nih.govd-nb.info The p-methoxy substituted cinnamates, in particular, are effective absorbers of UVB radiation. mdpi.com

Research has explored various synthetic routes to these esters, including classic methods like Fischer-Speier esterification and transesterification, as well as greener, enzyme-catalyzed approaches. mdpi.comtjpr.orgniscpr.res.in The study of these derivatives extends to their photochemical behavior, including photodegradation and isomerization, which are crucial for understanding their stability and efficacy in various applications. researchgate.net

Structural Characteristics and Isomerism of 2-Butoxyethyl p-methoxycinnamate

The chemical structure of this compound features a p-methoxycinnamate group esterified with 2-butoxyethanol. The systematic IUPAC name for this compound is 2-butoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate. Its molecular formula is C₁₆H₂₂O₄.

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂O₄ |

| IUPAC Name | 2-butoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate |

| SMILES | CCCCOCCOC(=O)C=CC1=CC=C(C=C1)OC |

| InChI | InChI=1S/C16H22O4/c1-3-4-11-19-12-13-20-16(17)10-7-14-5-8-15(18-2)9-6-14/h5-10H,3-4,11-13H2,1-2H3 |

A key structural feature of this compound, and cinnamate esters in general, is the presence of a carbon-carbon double bond in the propenoate chain. This double bond gives rise to the possibility of geometric isomerism, specifically cis and trans isomers (also referred to as Z and E isomers, respectively).

The trans isomer is generally the more thermodynamically stable and is the form predominantly synthesized. researchgate.net However, upon exposure to UV radiation, the trans isomer can undergo photoisomerization to the cis isomer. This process is of significant interest in the context of UV-absorbing applications, as the two isomers can exhibit different physical and biological properties. For the closely related 2-ethylhexyl p-methoxycinnamate, it has been shown that the trans isomer has a higher molar absorptivity in the UVB range than the cis isomer. researchgate.net Therefore, the conversion to the cis form can lead to a decrease in the UV-filtering efficacy.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary research lies in its potential as a functional organic molecule. While much of the existing research has focused on its close analog, 2-ethylhexyl p-methoxycinnamate (octinoxate), the principles of synthesis, photochemistry, and potential applications are largely transferable.

Current research on related p-methoxycinnamate esters includes:

Development of Greener Synthetic Methods: Enzymatic synthesis using lipases is being explored as an environmentally friendly alternative to traditional chemical catalysis for producing these esters. researchgate.net

Photochemical Studies: Detailed investigations into the photoisomerization and photodegradation pathways of p-methoxycinnamate esters are crucial for designing more stable and effective UV filters. researchgate.net

Exploration of Novel Applications: Beyond UV absorption, the broader biological activities of cinnamate derivatives are an active area of research.

While specific research on this compound is less prevalent, its structural similarity to well-studied compounds makes it a relevant target for future investigations, potentially in materials science, and photochemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72845-39-7 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

2-butoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C16H22O4/c1-3-4-11-19-12-13-20-16(17)10-7-14-5-8-15(18-2)9-6-14/h5-10H,3-4,11-13H2,1-2H3/b10-7+ |

InChI Key |

LUPLDBUGMCGYST-JXMROGBWSA-N |

Isomeric SMILES |

CCCCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCOCCOC(=O)C=CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butoxyethyl P Methoxycinnamate and Analogs

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis represents a modern and sustainable approach, combining chemical and enzymatic steps to create target molecules. beilstein-journals.orgresearchgate.netfrontiersin.orgnih.gov This methodology is particularly advantageous for producing esters like 2-butoxyethyl p-methoxycinnamate, where the high selectivity of enzymes can lead to purer products under milder reaction conditions. mdpi.com

Lipase-Catalyzed Esterification of p-Methoxycinnamic Acid

Lipases are a class of enzymes widely employed in the synthesis of esters due to their ability to catalyze esterification, transesterification, and other related reactions. mdpi.commdpi.comnih.gov The use of lipases, particularly immobilized forms like Novozym 435 (lipase B from Candida antarctica), is a cornerstone of the green synthesis of cinnamate (B1238496) esters. mdpi.comnih.govmdpi.com These enzymes facilitate the reaction between p-methoxycinnamic acid and an alcohol, in this case, 2-butoxyethanol, to yield the desired ester. nih.govmdpi.com

Lipase-mediated synthesis is considered a green and economically viable alternative to conventional chemical methods. nih.gov For instance, the synthesis of octyl methoxycinnamate, a structurally similar UV-absorbing compound, has been successfully achieved by the esterification of p-methoxycinnamic acid with 2-ethylhexanol using Rhizopus oryzae lipase (B570770). nih.govdntb.gov.ua

Optimization of Enzymatic Reaction Parameters

The efficiency of lipase-catalyzed esterification is highly dependent on several reaction parameters. Optimizing these factors is crucial for maximizing the yield and rate of the reaction. Key parameters include:

Enzyme Concentration: The amount of lipase used directly impacts the reaction rate. For example, in the synthesis of butyl cinnamate, the highest ester yield of 60.7% was achieved with the highest tested enzyme concentration of 3% (w/w). nih.gov

Substrate Molar Ratio: The ratio of the acid to the alcohol can significantly affect the equilibrium of the reaction. An optimized molar ratio of 1:2 for p-methoxycinnamic acid to 2-ethylhexanol was found to be optimal for the synthesis of octyl methoxycinnamate. nih.govdntb.gov.ua

Solvent Effects: The choice of solvent can influence enzyme activity and substrate solubility. Nonpolar organic solvents have been shown to favor high conversion rates of p-methoxycinnamic acid. mdpi.com In some cases, solvent-free systems are employed to further enhance the green credentials of the process. mdpi.commdpi.com

Temperature: Enzymatic reactions have an optimal temperature range for activity. For the synthesis of octyl methoxycinnamate using Rhizopus oryzae lipase, a temperature of 45°C was found to be optimal. nih.govdntb.gov.ua

Water Activity: In non-aqueous enzymology, the amount of water present is a critical parameter. Lower water activity has been shown to improve enzyme activity and bioconversion in the esterification of cinnamic acid. mdpi.com

| Ester Synthesized | Lipase Source | Alcohol | Optimal Molar Ratio (Acid:Alcohol) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Octyl Methoxycinnamate | Rhizopus oryzae | 2-Ethylhexanol | 1:2 | Cyclo-octane | 45 | 91.3 | nih.govdntb.gov.ua |

| Butyl Cinnamate | Candida antarctica (Novozym 435) | n-Butanol | Not specified | Not specified | Not specified | 60.7 | nih.gov |

| p-Methoxycinnamate Monoglyceride | Candida antarctica (Novozym 435) | Glycerol (B35011) | Not specified | Solventless | 40-50 | Not specified | mdpi.com |

Green Chemistry Principles in Synthesis

The enzymatic synthesis of this compound aligns with several key principles of green chemistry. acs.orgmdpi.com

Catalysis: The use of highly selective catalytic reagents like lipases is preferred over stoichiometric reagents. acs.org This reduces waste and improves atom economy.

Safer Solvents and Auxiliaries: Enzymatic reactions can often be carried out in greener solvents or even in solvent-free systems, minimizing the use of hazardous organic solvents like benzene (B151609) or toluene (B28343) that are common in classical synthesis. mdpi.comresearchgate.net

Use of Renewable Feedstocks: While not always the case for the substrates themselves, the enzymatic approach opens the door to using starting materials derived from renewable resources.

Reduced Derivatives: The high specificity of enzymes often eliminates the need for protecting groups, which simplifies the synthetic route and reduces the number of reaction steps and waste generated. acs.org

Classical Organic Synthesis Routes

While chemo-enzymatic methods offer green advantages, classical organic synthesis remains a robust and widely practiced approach for producing esters.

Esterification Reactions of p-Methoxycinnamic Acid

The most common classical method for synthesizing this compound is the direct esterification of p-methoxycinnamic acid with 2-butoxyethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid (pTSA), and often requires elevated temperatures and the removal of water to drive the reaction to completion. researchgate.netmanchester.ac.uk

These reactions are generally carried out in organic solvents like toluene or benzene to facilitate the removal of water via azeotropic distillation. researchgate.net While effective, these methods often necessitate more rigorous purification steps to remove the catalyst and any byproducts.

Kinetic studies of the esterification of p-methoxycinnamic acid with glycerol under solventless conditions using a sulfonic acid mesoporous solid catalyst have been conducted at temperatures ranging from 150-170°C. researchgate.netmanchester.ac.uk The activation energy for the formation of monoglycerides (B3428702) was determined to be 87.33 ± 5.67 kJ mol⁻¹. manchester.ac.uk This demonstrates the higher energy requirements typical of classical catalytic systems compared to the milder conditions of enzymatic catalysis.

| Parameter | Chemo-Enzymatic Synthesis | Classical Organic Synthesis |

|---|---|---|

| Catalyst | Lipases (e.g., Novozym 435, Rhizopus oryzae lipase) | Strong acids (e.g., H₂SO₄, p-toluenesulfonic acid) |

| Reaction Conditions | Mild (e.g., 40-60°C, atmospheric pressure) | Harsh (e.g., high temperatures, reflux) |

| Solvents | Green solvents, solvent-free options available | Often requires organic solvents like toluene or benzene |

| Selectivity | High chemo-, regio-, and stereoselectivity | Lower selectivity, potential for side reactions |

| Environmental Impact | Lower, aligns with green chemistry principles | Higher, use of hazardous materials and more waste |

| Purification | Often simpler due to higher product purity | More complex, requires removal of catalyst and byproducts |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are a cornerstone in the synthesis of various cinnamate esters, including analogs of this compound. This methodology is widely employed for the industrial production of the well-known analog, 2-ethylhexyl p-methoxycinnamate (Octyl methoxycinnamate). researchgate.netresearchgate.net The reaction typically involves the coupling of an aryl halide with an acrylate (B77674) ester in the presence of a palladium catalyst and a base. google.com

The most common industrial synthesis for 2-ethylhexyl p-methoxycinnamate starts with an activated aryl halide, such as 4-bromoanisole (B123540) or 4-iodoanisole (B42571), which is then reacted with 2-ethylhexyl acrylate. researchgate.netgoogle.com The choice of the halide, catalyst, and reaction conditions can significantly influence the reaction's efficiency and yield. For instance, while 4-iodoanisole is more reactive, 4-bromoanisole is often a more cost-effective starting material. google.com

A variety of palladium catalysts have been utilized, including palladium acetate (B1210297) (Pd(OAc)₂) and supported catalysts like palladium on carbon (Pd/C). google.comgoogle.com The use of supported catalysts is advantageous as they can be more easily recovered and recycled, adding to the economic and environmental viability of the process. google.com The reaction is typically carried out in aprotic polar solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and often requires a base, like a trialkylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.netgoogle.com Research has also explored more environmentally friendly solvent systems, including ionic liquids and supercritical carbon dioxide (scCO₂), to serve as greener alternatives to traditional organic solvents. researchgate.netbeilstein-journals.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodoanisole | Methyl acrylate | Palladium acetate | - | Methyl-p-methoxycinnamate | 68% | google.com |

| 4-Iodoanisole | 2-Ethylhexyl acrylate | Palladium on carbon (Pd/C), Trialkylamine | Heated to reflux (100-140°C) | 2-Ethylhexyl-p-methoxycinnamate | >90% | google.com |

| 4-Bromoanisole | 2-Ethylhexyl acrylate | Palladium catalyst, Morpholine-based ionic liquid | - | 2-Ethylhexyl-p-methoxycinnamate | >80% | researchgate.net |

| 4-Iodoanisole | Methyl acrylate | 2% Palladium on silica (B1680970) (Pd/SiO₂), Diisopropylethylamine (DIPEA) | Supercritical CO₂ with THF/Methanol modifier | Methyl 4-methoxycinnamate | High conversion | beilstein-journals.orgnih.gov |

Application of Cross-Metathesis Reactions

Olefin cross-metathesis (CM) has emerged as a powerful and versatile tool in organic synthesis, offering an alternative pathway to p-methoxycinnamate esters and their analogs. uwindsor.ca This reaction involves the exchange of alkylidene fragments between two different olefins, catalyzed typically by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts. uwindsor.caorganic-chemistry.org The functional group tolerance and high efficiency of modern metathesis catalysts allow for the direct synthesis of complex molecules under mild conditions. uwindsor.ca

A notable application is the synthesis of octyl methoxycinnamate, an analog of this compound, via the cross-metathesis of trans-anethole with 2-ethylhexyl acrylate. researchgate.net This reaction has been optimized using a nitro-Grela catalyst, a type of Hoveyda-Grubbs catalyst, achieving high yields. The study highlighted that the addition of a free radical scavenger could further improve the catalyst's turnover number. researchgate.net

Cross-metathesis provides a convergent and atom-economical route to cinnamate derivatives. The general mechanism involves a series of [2+2] cycloaddition and cycloreversion steps between the catalyst and the olefin substrates. uwindsor.ca The selectivity of the reaction (i.e., favoring the desired cross-product over self-metathesis products) can be controlled by the choice of catalyst and the relative reactivity and concentration of the olefin partners. organic-chemistry.org While not as widely used on an industrial scale as the Heck reaction for this specific class of compounds, cross-metathesis offers significant potential, especially for creating novel analogs from diverse olefin feedstocks. tandfonline.comufs.ac.za

| Olefin 1 | Olefin 2 | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| trans-Anethole | 2-Ethylhexyl acrylate | Nitro-Grela catalyst (Ru-based) | 100 ppm catalyst, with BHT (scavenger) | Octyl methoxycinnamate | 86% (GC Yield) | researchgate.net |

| Cinnamic acid / Ester | 1-Butene | Metathesis catalyst | - | Styrene and Butyl acrylate derivatives | Feasible | google.com |

| Methyl oleate | Methyl cinnamate | Grubbs 2nd Gen. catalyst | - | Aromatic and α,β-unsaturated diester products | 70% conversion | tandfonline.com |

Derivatization and Functionalization Studies

Synthesis of Phospholipid Conjugates

To enhance the bioavailability and modify the physicochemical properties of p-methoxycinnamic acid (p-MCA), researchers have focused on creating bioconjugates with phospholipids (B1166683). mdpi.comresearchgate.net These phospholipid derivatives are synthesized with the goal of creating novel nutraceuticals or therapeutic agents with improved stability and activity. mdpi.comsemanticscholar.org The primary method for this derivatization is through enzyme-catalyzed interesterification. mdpi.commdpi.com

In a typical chemoenzymatic approach, phosphatidylcholine (PC), often from egg yolk, is reacted with an acyl donor like ethyl p-methoxycinnamate (Ep-MCA). mdpi.comresearchgate.net This reaction is catalyzed by a lipase, with Novozym 435 (an immobilized lipase B from Candida antarctica) being a particularly effective biocatalyst for this transformation. mdpi.comresearchgate.net The process yields two main products: p-methoxycinnamoylated lysophosphatidylcholine (B164491) (p-MCA-LPC) and p-methoxycinnamoylated phosphatidylcholine (p-MCA-PC). mdpi.commdpi.com

The reaction conditions, including the solvent system, substrate molar ratio, enzyme loading, and reaction time, are critical for optimizing the yield and the degree of incorporation of the p-methoxycinnamoyl group into the phospholipid structure. mdpi.comresearchgate.net Studies have shown that a binary solvent system (e.g., toluene/chloroform) and an excess of the acyl donor (e.g., a 1:10 molar ratio of PC to Ep-MCA) can lead to significant yields. mdpi.comresearchgate.net This strategy of conjugating p-MCA to phospholipids represents a promising method for developing functional ingredients for the food and pharmaceutical industries. semanticscholar.orgnih.gov

| Substrate 1 | Substrate 2 (Acyl Donor) | Biocatalyst | Solvent | Key Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Egg-yolk Phosphatidylcholine (PC) | Ethyl p-methoxycinnamate (Ep-MCA) | Novozym 435 | Toluene/Chloroform (9:1 v/v) | 1:10 molar ratio (PC/Ep-MCA), 30% enzyme load, 3 days | p-MCA-LPC and p-MCA-PC | 32% (p-MCA-LPC), 3% (p-MCA-PC) | mdpi.comresearchgate.netmdpi.com |

| Phosphatidylcholine | Cinnamic acid / 3-Methoxycinnamic acid | - | - | Steglich esterification | Heterosubstituted Phosphatidylcholines | High (85-90%) | nih.gov |

Formation of Glyceridic Esters

The synthesis of glyceridic esters of p-methoxycinnamic acid is another important area of derivatization, aimed at creating novel compounds, often for use in cosmetics as sunscreens with potentially improved properties like increased stability and lipophilicity. researchgate.netnih.gov These esters are formed by combining p-methoxycinnamic acid (p-MCA) with glycerol, the backbone of triglycerides.

Both chemical and enzymatic routes have been explored for this esterification. Chemical synthesis often employs an acid catalyst, such as p-toluenesulfonic acid (p-TSA), under solventless conditions or in an organic solvent at elevated temperatures. researchgate.net These methods can achieve nearly complete conversion of the acid, but may lead to a mixture of mono-, di-, and triglycerides, and can require high temperatures that might cause degradation. researchgate.netscielo.org.co

Enzymatic synthesis, utilizing lipases like Novozym 435 or lipase from Thermomyces lanuginosus, offers a milder and more selective alternative. scielo.org.comdpi.com Enzymatic reactions can be performed under solvent-free conditions or in organic solvents like isooctane (B107328) at moderate temperatures. researchgate.netmdpi.com A key advantage of the enzymatic approach is the potential for higher selectivity towards the formation of monoglycerides, especially at shorter reaction times, which simplifies the purification process. scielo.org.co Ultrasound promotion has also been used to significantly increase the efficiency of enzymatic transesterification between glycerol and ethyl p-methoxycinnamate. nih.gov These glyceridic esters are being investigated as potentially safer and more stable alternatives to traditional UV filters like octyl methoxycinnamate. researchgate.netnih.gov

| Method | Reactants | Catalyst | Conditions | Key Findings/Products | Reference |

|---|---|---|---|---|---|

| Chemical Esterification | p-MCA, Glycerol | p-Toluenesulfonic acid (p-TSA) | 150-170°C, solventless | Near quantitative acid conversion; high selectivity to monoglyceride. | researchgate.net |

| Enzymatic Esterification | p-MCA, Glycerol | Immobilized lipase B from Candida antarctica (Novozym 435) | 70°C, isooctane, 24h | 34% conversion to monoester. Longer reaction (48h) gave 56% monoester and 16% diester. | researchgate.net |

| Enzymatic Esterification | p-MCA, Glycerol | Immobilized lipase from Thermomyces lanuginosus | 65°C, hexane | Selective towards monoester formation (34% conversion); no by-products observed. | scielo.org.co |

| Ultrasound-promoted Enzymatic Transesterification | Ethyl p-methoxycinnamate, Glycerol | Lipase | Solvent-free | High conversion (88-98%) in 1-9 hours. Product is p-methoxycinnamic acid glycerol. | nih.gov |

Photochemical Transformations and Stability of 2 Butoxyethyl P Methoxycinnamate

Photoisomerization Mechanisms

Photoisomerization is a key deactivation pathway for cinnamate-based UV filters. researchgate.net This process involves the conversion of the thermodynamically stable trans (E) isomer into the higher-energy cis (Z) isomer after absorbing UV light. mdpi.com While this transformation is an effective way to dissipate harmful UV energy, the resulting cis isomer often exhibits a lower molar absorption coefficient and a blue-shifted absorption maximum, reducing its efficacy as a UVB filter. nih.gov

Upon UV irradiation, 2-Butoxyethyl p-methoxycinnamate is expected to undergo efficient photoisomerization from its naturally stable trans form to the cis form. mdpi.comresearchgate.net This reversible reaction is a primary channel for nonradiative decay, converting UV energy into thermal energy as the molecule eventually relaxes back to its initial state. mdpi.com However, the formation of the cis isomer leads to a decrease in the compound's ability to absorb UVB radiation, which can compromise the photoprotection offered by a sunscreen formulation over time. researchgate.net Cinnamate (B1238496) derivatives, as a class, are known to exist in the stable trans-form in sunscreen formulations and convert to the cis-form when irradiated. researchgate.net

Table 1: Isomeric Forms of this compound

| Isomer | Structure | Description |

|---|---|---|

| trans (E) | The more stable, lower-energy isomer. It has a planar structure that allows for extended π-conjugation, resulting in strong UVB absorption. |

Theoretical studies on model cinnamate compounds, such as methylcinnamate (MC), provide a framework for understanding the photoisomerization of this compound. researchgate.net Computational models suggest that the most efficient photoisomerization route does not occur directly on the initially excited singlet state potential energy surface. mdpi.comresearchgate.net

Instead, a multi-step process is proposed:

Absorption of a UV photon excites the molecule from the ground state (S₀) to the first bright singlet excited state, S₁ (¹ππ*).

The molecule then undergoes internal conversion (IC) from the bright ¹ππ* state to a nearby "dark" singlet state of ¹nπ* character. researchgate.nettga.gov.au This step is considered crucial for the rapid dissipation of UV energy. researchgate.net

From the ¹nπ* state, efficient intersystem crossing (ISC) to the lowest triplet state, T₁ (³ππ*), occurs.

The molecule then relaxes from the T₁ state back to the S₀ ground state, where it can return as either the trans or the newly formed cis isomer. mdpi.comresearchgate.net

This entire process, described as "¹ππ* (trans) → ¹nπ* → T₁ (³ππ*) → S₀ (trans or cis)", represents a highly effective pathway for converting electronic energy into vibrational energy (heat), which is fundamental to the photoprotective function of cinnamates. mdpi.com

Excited State Dynamics and Non-Radiative Decay

The photostability and efficiency of a UV filter are governed by the dynamics of its electronically excited states and the competition between radiative (fluorescence) and non-radiative decay pathways. For cinnamates, non-radiative decay is the dominant and desired process.

Upon absorbing UVB radiation, this compound is promoted to its first electronically excited singlet state, S₁, which has ¹ππ* character. tga.gov.aunih.gov This "bright" state is responsible for the strong UV absorption. However, for efficient photoprotection, the energy from this state must be dissipated rapidly without leading to harmful photochemical reactions.

Ultrafast pump-probe spectroscopy provides real-time observation of the relaxation processes occurring on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. While no specific data exists for this compound, studies on its analogue EHMC and the model chromophore E-MMC have provided significant insights. nih.gov

These experiments confirm that after photoexcitation to the S₁ (¹ππ*) state, the molecule undergoes very rapid dynamics. In solution, the process is dominated by efficient E/Z (trans/cis) isomerization, which leads the molecule back to the ground state. nih.gov In the gas phase, the dynamics are different, suggesting that the solvent environment plays a crucial role in facilitating the isomerization pathway. nih.gov The time constants for these relaxation processes are typically in the range of a few to tens of picoseconds, highlighting the ultrafast nature of the photoprotective mechanism.

Table 2: Excited State Relaxation Time Constants for a Model Cinnamate (E-EHMC in Cyclohexane)

| Process | Time Constant (τ) | Associated Pathway | Reference |

|---|---|---|---|

| τ₁ | ~1.5 ps | Initial relaxation on the S₁ potential energy surface | nih.gov |

Note: Data corresponds to 2-ethylhexyl-E-4-methoxycinnamate (E-EHMC) and serves as an analogy for the expected behavior of this compound.

Photodegradation Pathways and Product Identification

Studies on the closely related EHMC have identified several photodegradation pathways. One significant pathway is the [2+2] cycloaddition reaction between two excited cinnamate molecules, leading to the formation of cyclobutane (B1203170) dimers. This reaction is second-order and its rate can depend on the concentration and environment of the UV filter.

Another degradation pathway is photolysis, which involves the cleavage of chemical bonds. For EHMC, this has been shown to yield smaller molecules. By analogy, the primary photolysis products expected from this compound would be 4-methoxybenzaldehyde (B44291) and 2-butoxyethanol. The formation of such degradation products is a concern as they no longer function as effective UV absorbers and their toxicological profiles may differ from the parent compound.

Table 3: Potential Photodegradation Products of this compound (by analogy to EHMC)

| Product Name | Chemical Structure | Formation Pathway | Reference (for analogous EHMC product) |

|---|---|---|---|

| cis-2-Butoxyethyl p-methoxycinnamate | (Isomer of parent compound) | Photoisomerization | researchgate.netnih.gov |

| Cyclobutane Dimers | (Various stereoisomers) | [2+2] Cycloaddition | |

| 4-Methoxybenzaldehyde | Photolysis (cleavage of the ester group) |

Formation of Aldehyde and Alcohol Derivatives

Upon exposure to UV light, this compound can degrade to form various photoproducts, including 4-methoxybenzaldehyde and 2-ethylhexanol. researchgate.net This degradation often involves the cleavage of the ester bond. The formation of these aldehyde and alcohol derivatives reduces the concentration of the active UV-absorbing compound. researchgate.net Studies have identified these degradation products through techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net The process can be influenced by the presence of reactive oxygen species (ROS), which can accelerate the degradation. researchgate.net

The general pathway for the formation of these derivatives can be summarized as follows:

Photo-induced cleavage: The ester linkage of this compound breaks upon absorbing UV energy.

Formation of intermediates: This cleavage results in the formation of a p-methoxycinnamoyl radical and a 2-butoxyethyl radical.

Reaction with environmental species: These reactive intermediates can then react with surrounding molecules, such as water or oxygen, to form the final aldehyde and alcohol products.

A simplified representation of the degradation products is shown in the table below.

| Parent Compound | Degradation Product | Chemical Class |

| This compound | 4-methoxybenzaldehyde | Aldehyde |

| This compound | 2-Butoxyethanol | Alcohol |

This table illustrates the primary aldehyde and alcohol derivatives formed from the photodegradation of this compound.

Photodimerization Processes

In addition to cleavage reactions, this compound can undergo photodimerization. sci-hub.st This process typically involves a [2+2] cycloaddition reaction across the ethylenic double bond of two separate cinnamate molecules. bioone.org The formation of these cyclobutane dimers converts the double bonds into single bonds, which results in a loss of UV-filtering ability as the chromophore is altered. sci-hub.st While photodimerization has been confirmed, identifying the specific structures of the various potential dimers can be challenging. sci-hub.st It has been noted that even at high concentrations and significant UVB exposure, the detection of photodimers can be minimal in certain conditions. nih.govresearchgate.net

Influence of Environmental Factors on Photodegradation

The photodegradation of this compound is significantly influenced by its surrounding environment.

Solvent Polarity: The type of solvent can affect the rate and pathway of photodegradation. The polarity of the solvent can influence the stability of the excited states and the intermediates formed during photolysis. science.gov

Reactive Oxygen Species (ROS): The presence of reactive oxygen species, such as hydroxyl radicals (•OH), can accelerate the degradation of the compound. researchgate.net These species can be generated by other ingredients in a formulation or through environmental exposure. Experimental studies have shown that the presence of systems like H₂O₂/UV leads to the formation of various degradation products. researchgate.net

Strategies for Photostability Enhancement

Given the photoinstability of this compound, various strategies have been explored to enhance its stability and maintain its UV-filtering efficacy over time.

Co-Photolysis with Other Molecular Entities

One approach to improve photostability is the co-photolysis with other UV filters or stabilizing agents. For instance, the presence of certain compounds can help to quench the excited state of this compound, thus preventing its degradation. However, it's also been observed that interactions with other UV filters, such as avobenzone (B1665848), can sometimes lead to the formation of cycloaddition products, potentially destabilizing the cinnamate. bioone.org The addition of antioxidants to formulations is another strategy aimed at preventing photo-induced radical reactions. d-nb.info

Encapsulation within Supramolecular Structures (e.g., Cyclodextrins)

Encapsulation of this compound within supramolecular structures like cyclodextrins has emerged as a promising method to enhance its photostability. nih.govmdpi.com Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, shielding them from the surrounding environment. nih.gov

Studies have shown that complexation with β-cyclodextrin can reduce the photodegradation of the sunscreen agent. scispace.com The encapsulation can limit the molecule's ability to undergo photoisomerization and photodimerization. researchgate.net Furthermore, research indicates that while β-cyclodextrin encapsulation weakens the interaction between the UV filter and proteins like bovine serum albumin, it does not significantly alter its UV-shielding ability. nih.govtandfonline.com The table below summarizes the effect of encapsulation on the photodegradation of a similar compound, trans-2-ethylhexyl-p-methoxycinnamate (trans-EHMC).

| System | Extent of Degradation | Reference |

| Free trans-EHMC in emulsion | 52.3% | researchgate.net |

| trans-EHMC encapsulated in PLGA nanoparticles | 35.3% | researchgate.net |

This table demonstrates the reduction in photodegradation of a cinnamate derivative when encapsulated in poly-D,L-lactide-co-glycolide (PLGA) nanoparticles, highlighting the protective effect of encapsulation.

Environmental Fate and Degradation Mechanisms of 2 Butoxyethyl P Methoxycinnamate

Abiotic Degradation Processes in Aquatic Environments

The transformation of 2-Butoxyethyl p-methoxycinnamate in aquatic systems is primarily driven by abiotic processes, as microbial degradation appears to be a less significant pathway. nih.gov These processes can lead to the formation of various by-products, some of which may have different environmental behaviors and toxicological profiles than the parent compound. acs.orgnih.gov

Chlorination Reactions and By-Product Formation

Chlorination is a common water disinfection method, and its reaction with this compound can lead to the formation of several chlorinated by-products. researchgate.netnih.govnih.govhydroviv.comxylem.com These reactions are a significant degradation pathway in environments such as swimming pools. nih.gov The reaction between this compound and hypochlorous acid (HOCl), the active species in chlorination, can proceed through different mechanisms. nih.govresearchgate.netresearchgate.net

One of the primary mechanisms for the chlorination of this compound is electrophilic aromatic substitution. nih.gov In this reaction, a chlorine atom substitutes a hydrogen atom on the benzene (B151609) ring of the molecule. researchgate.netmasterorganicchemistry.comresearchgate.netcsbsju.edualevelh2chemistry.com The presence of the electron-donating methoxy (B1213986) group on the aromatic ring directs the substitution to the ortho and para positions. This process requires an acid catalyst to activate the chlorine molecule, making it a better electrophile. masterorganicchemistry.com

Another significant reaction pathway involves the addition of chlorine to the unsaturated carbon-carbon double bond in the cinnamate (B1238496) structure. nih.govnih.gov This reaction is favored because the β-carbon of the alkene in α,β-unsaturated carbonyls is a soft electrophile, and thiols and thiolates (present in some natural waters) are soft nucleophiles, making the formation of a carbon-sulfur bond via 1,4-addition energetically favorable. nih.gov Theoretical studies using Fukui functions have shown that an electrophilic attack of HOCl on the C=C bridge is highly favorable, even more so than chlorination of the phenyl ring, suggesting this addition is likely the initial step in the degradation process. nih.govresearchgate.net

Several chlorinated by-products of this compound have been identified in laboratory studies. The reaction with hypochlorous acid can lead to the cleavage of the C=C bridge, forming compounds such as:

2-ethylhexyl chloroacetate (B1199739) nih.govmdpi.com

1-chloro-4-methoxybenzene nih.govmdpi.com

1,3-dichloro-2-methoxybenzene nih.govmdpi.com

3-chloro-4-methoxybenzaldehyde (B1194993) nih.govmdpi.com

Additionally, monochlorinated and dichlorinated derivatives resulting from substitution on the benzene ring have been tentatively identified. researchgate.netmdpi.com The table below summarizes some of the identified chlorinated by-products.

| Original Compound | Chlorinating Agent | Identified Chlorinated By-products |

| This compound | Sodium hypochlorite (B82951) (NaOCl) | Z-EHMC, monochlorinated byproducts, 1-chloro-4-methoxybenzene, 1,3-dichloro-2-methoxybenzene, 3-chloro-4-methoxybenzaldehyde, 2-ethylhexyl chloroacetate mdpi.com |

| This compound | Hypochlorous acid (HOCl) | Chloro-substituted 4-methoxycinnamic acid, 4-methoxybenzaldehyde (B44291), and 4-methoxyphenol (B1676288) arxiv.orgresearchgate.net |

Interactive Data Table: Chlorinated By-products of this compound Users can filter and sort the data by compound, chlorinating agent, and identified by-products.

Oxidative Degradation by Reactive Species

Reactive oxygen species, often used in advanced oxidation processes (AOPs) for water treatment, can also degrade this compound. uts.edu.auicm.edu.pl These processes are generally effective in removing the parent compound, though the formation of intermediate by-products is a consideration. acs.org

Hypochlorite: As mentioned in the chlorination section, sodium hypochlorite acts as both a chlorinating and oxidizing agent. researchgate.neticm.edu.pl Studies have shown that in the presence of sodium hypochlorite, this compound degradation is significant. icm.edu.pl

Hydrogen Peroxide: The degradation of this compound in the presence of hydrogen peroxide alone is slow. icm.edu.pl However, when combined with UV radiation (H₂O₂/UV), the degradation is significantly accelerated due to the formation of highly reactive hydroxyl radicals. mdpi.comicm.edu.pl Identified products in this system include its Z-isomer, 2-ethylhexyl alcohol, and 4-methoxybenzaldehyde. icm.edu.pl

Ozone: Ozonation is another effective method for degrading this compound. icm.edu.plupc.edu The reaction proceeds faster when combined with UV radiation (O₃/UV). icm.edu.pl By-products identified from this process include 2-propyl-1-pentanol, 4-methoxybenzaldehyde, and the Z-isomer of this compound. icm.edu.pl

The table below compares the degradation efficiency of different oxidizing agents.

| Oxidizing System | Degradation of E-EHMC after 3 hours (without UV) | Key Identified By-products |

| Sodium hypochlorite | Most effective | Mono and dichloroderivatives, 1-Chloro-4-methoxybenzene, 1,3-Dichloro-2-methoxybenzene, 2-Ethylhexyl chloroacetate, 3-Chloro-4-methoxybenzaldehyde, Z-EHMC icm.edu.pl |

| Hydrogen peroxide | 20% | Z-EHMC icm.edu.pl |

| Ozone | 35% | 2-propyl-1-pentanol, 4-methoxybenzaldehyde, Z-EHMC icm.edu.pl |

Interactive Data Table: Oxidative Degradation of this compound Users can compare the effectiveness of different oxidizing agents and the by-products formed.

Photolytic Degradation in Natural and Treated Waters

Sunlight-induced photochemical reactions are a major abiotic process affecting the fate of organic chemicals in surface waters. sci-hub.st this compound can undergo photolytic degradation, with direct photolysis being a primary route. nih.gov

Studies have shown that this compound is fairly degradable by phototransformation in water, with a half-life of approximately 5 to 9 days. europa.eu The primary photolytic degradation products include p-methoxycinnamate and other unidentified substances. europa.eu A key photochemical reaction is the trans-to-cis photoisomerization of the molecule. icm.edu.pleuropa.eu The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photolysis. researchgate.net

| Degradation Process | Half-life (DT50) | Key Degradation Products |

| Phototransformation in water | 5 - 9 days europa.eu | p-methoxycinnamate, unidentified substances europa.eu |

Interactive Data Table: Photolytic Degradation of this compound This table provides a summary of the photolytic degradation parameters.

No Data Available for this compound

An extensive search for scientific literature and data concerning the environmental fate and degradation of the chemical compound This compound has yielded insufficient information to construct a detailed and scientifically accurate article based on the requested outline.

The search for data on its biotic degradation in sedimentary systems, its occurrence and distribution in the environment, and its removal efficiencies in water treatment processes did not provide specific research findings for this particular compound. The available scientific literature largely focuses on a related but structurally different UV filter, 2-Ethylhexyl 4-methoxycinnamate (EHMC).

Due to the strict requirement to focus solely on this compound and the lack of available data, it is not possible to provide an article that meets the specified content and structural requirements. Further research and published studies are needed to understand the environmental behavior of this specific chemical.

Advanced Analytical Methodologies for 2 Butoxyethyl P Methoxycinnamate

Chromatographic Techniques

Chromatographic methods are pivotal for separating 2-Butoxyethyl p-methoxycinnamate from complex matrices and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and trace analysis of this compound. arxiv.orgmdpi.comeuropa.eu This method combines the separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.

In GC-MS analysis, the sample is first vaporized and separated based on the compound's boiling point and interaction with the stationary phase of the GC column. arxiv.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its definitive identification. arxiv.org

GC-MS is particularly valuable for detecting and quantifying trace amounts of this compound and its degradation products in various environmental matrices, such as water. arxiv.orgeuropa.eu Sample preparation techniques like solid-phase extraction (SPE) or solid-phase microextraction (SPME) are often employed to concentrate the analyte and remove interfering substances before GC-MS analysis. mdpi.comnih.gov Derivatization may sometimes be used to improve the volatility and thermal stability of the compound. europa.eu

Research has utilized GC-MS to study the photodegradation of this compound, identifying its transformation products. arxiv.org It has also been used to detect the presence of this compound in biological samples, such as in studies of its metabolism and disposition. nih.gov The high sensitivity of GC-MS allows for the detection of the compound at very low concentrations, often in the nanogram per liter (ng/L) range. mdpi.com

Table 2: Typical GC-MS Operating Conditions for this compound Analysis

| Parameter | Condition |

| GC Column | ZB-5MS (30 m x 0.25 mm x 0.25 µm) arxiv.org |

| Injector Temperature | 250 °C d-nb.info |

| Oven Temperature Program | 100°C, ramped to 200°C at 10°C/min, then to 300°C at 10°C/min (held for 2 min) arxiv.org |

| Carrier Gas | Helium d-nb.info |

| Detector | Mass Spectrometric Detector arxiv.org |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS) for Complex Mixture Analysis

For the analysis of highly complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers significantly enhanced separation power. mosh-moah.denih.govazom.com This advanced technique utilizes two columns with different stationary phases, providing a much higher resolution than conventional one-dimensional GC. azom.comunito.it

In a GCxGC system, the entire effluent from the first column is subjected to a second, much faster separation on a second column. azom.com This results in a two-dimensional chromatogram where compounds are separated based on two different properties, such as volatility and polarity. mosh-moah.de The use of a TOF-MS detector provides fast data acquisition, which is necessary to capture the very narrow peaks produced by the second dimension separation, and allows for the identification of the separated compounds. nih.gov

GCxGC-TOF-MS is particularly useful for the analysis of complex mixtures where this compound may be present along with a multitude of other compounds, such as in environmental samples or in the volatile profile of consumer products. nih.govnih.gov This technique can effectively separate the target analyte from matrix interferences, leading to more accurate identification and quantification. azom.com For instance, GCxGC-TOF-MS has been employed to analyze the complex volatile organic compounds emitted from e-cigarette fluids when heated, demonstrating its ability to resolve a large number of compounds. nih.gov The structured nature of the GCxGC chromatogram, where similar compounds cluster together, aids in the identification of unknown substances. azom.com

Spectroscopic Characterization Methods

Spectroscopic techniques are instrumental in elucidating the structural features and absorption properties of this compound.

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a unique "fingerprint" of a molecule's structure. spectroscopyonline.comnih.govnih.gov It is based on the inelastic scattering of monochromatic light, which results in a spectrum of vibrational modes specific to the chemical bonds and symmetry of the molecule. americanpharmaceuticalreview.com

For this compound, Raman spectroscopy can be used for direct detection and analysis, both in pure form and within complex formulations like sunscreen lotions. nih.gov The compound exhibits a strong Raman signal, making it amenable to this technique. nih.gov A key advantage of Raman spectroscopy is that it can often be used with minimal or no sample preparation. nih.gov

The Raman spectrum of this compound displays characteristic peaks that can be assigned to specific vibrational modes of its functional groups, such as the aromatic ring, the ester group, and the alkoxy group. researchgate.net This detailed structural information makes Raman spectroscopy a powerful tool for confirming the identity of the compound and for studying its interactions with other molecules in a formulation. researchgate.net The "fingerprint" region of the Raman spectrum, typically between 300 and 1900 cm⁻¹, is particularly rich in information for molecular characterization. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the light-absorbing properties of this compound. atamanchemicals.comarxiv.orgnih.gov This compound is a primary UVB filter, and its effectiveness is directly related to its ability to absorb UV radiation in the 280-320 nm range. atamanchemicals.com

The UV-Vis spectrum of this compound typically shows a strong absorption maximum (λmax) at approximately 310 nm. atamanchemicals.comarxiv.org This absorption corresponds to the electronic transitions within the molecule, specifically the π to π* transitions of the conjugated system in the p-methoxycinnamate chromophore.

UV-Vis spectroscopy is routinely used in the development and quality control of sunscreen products to determine the concentration of this compound. It is also employed to study the photostability of the compound, as changes in the absorption spectrum upon exposure to UV radiation can indicate photodegradation or photoisomerization. nih.govrsc.org The solvent environment can influence the absorption characteristics of the molecule, and UV-Vis spectroscopy can be used to investigate these solvent effects. researchgate.net

Nuclear Magnetic Resonance (NMR) for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds like this compound. ethernet.edu.etbbhegdecollege.com This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule. ethernet.edu.etbbhegdecollege.com By analyzing the chemical shifts, spin-spin coupling, and integration of the signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be elucidated. ethernet.edu.etbbhegdecollege.com

In the ¹H NMR spectrum of a related compound, ethyl trans-p-methoxycinnamate, distinct signals corresponding to different proton groups are observed. These include signals for the methyl and methylene (B1212753) protons of the ethyl group, the methine protons of the cinnamate (B1238496) backbone, and the aromatic protons of the methoxy-substituted phenyl ring. researchgate.net For this compound, the spectrum would be expected to show additional signals corresponding to the butoxyethyl group.

The chemical shifts in an NMR spectrum are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). rsc.org The position of a signal indicates the chemical environment of the protons. For instance, protons attached to or near electronegative atoms like oxygen are deshielded and appear at higher ppm values.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (based on analogous compounds)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 | ~55 |

| Butoxy Methylene Protons (-OCH₂CH₂CH₂CH₃) | ~3.4-3.6 | ~69-71 |

| Ethyl Methylene Protons (-OCH₂CH₂O-) | ~3.7 | ~67 |

| Butyl Methylene Protons (-CH₂CH₂CH₃) | ~1.5-1.7 | ~31 |

| Butyl Methylene Protons (-CH₂CH₃) | ~1.3-1.4 | ~19 |

| Butyl Methyl Protons (-CH₃) | ~0.9 | ~14 |

| Vinylic Proton (α to C=O) | ~6.3 | ~115 |

| Vinylic Proton (β to C=O) | ~7.6 | ~144 |

| Aromatic Protons (ortho to -OCH₃) | ~6.9 | ~114 |

| Aromatic Protons (ortho to -CH=CH) | ~7.5 | ~129 |

| Carbonyl Carbon (C=O) | - | ~167 |

| Quaternary Aromatic Carbon (-C-OCH₃) | - | ~161 |

| Quaternary Aromatic Carbon (-C-CH=CH) | - | ~127 |

Note: These are predicted values based on the analysis of similar cinnamate compounds and general NMR principles. Actual experimental values may vary.

Interfacing Techniques for Environmental Monitoring

The detection and quantification of this compound in environmental matrices necessitate the use of highly sensitive and selective analytical methods. Interfacing techniques, which couple a separation method with a detection method, are essential for this purpose. The most common and powerful of these are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds like this compound. mdpi.com In this method, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. mdpi.com

GC-MS has been widely used to detect various UV filters, including cinnamates, in environmental samples such as wastewater, sediment, and even air. mdpi.comresearchgate.net For instance, a study on organic UV filters in the air of Toronto, Canada, utilized GC-MS/MS to quantify E- and Z-isomers of 2-ethylhexyl 4-methoxycinnamate, a closely related compound. researchgate.net Another study employed GC-MS/MS to detect 2-Ethylhexyl 4-methoxycinnamate (EHMC) in Antarctic surface snow and snowmelt, highlighting the technique's sensitivity for trace-level analysis. unive.it

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are less volatile or thermally labile, LC-MS is the preferred method. lcms.cz In LC-MS, the sample is separated in a liquid mobile phase on a solid stationary phase before being introduced into the mass spectrometer. lcms.cz The development of advanced ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has significantly expanded the applicability of LC-MS to a wide range of environmental contaminants. lcms.cz

A method using ultra-high performance liquid chromatography-Orbitrap mass spectrometry (UHPLC-Orbitrap MS) has been developed for the targeted and non-targeted analysis of numerous contaminants of emerging concern, including 2-Ethylhexyl-4-methoxycinnamate, in wastewater samples. lcms.cz This high-resolution mass spectrometry approach allows for the accurate identification and quantification of target compounds even in complex matrices. lcms.cz LC-MS/MS has also been utilized for the determination of various personal care products, including UV filters, in different water samples. europa.eunih.gov

Sample Preparation

Prior to instrumental analysis, environmental samples often require a pre-treatment or extraction step to isolate and concentrate the analytes of interest. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). europa.eu The choice of extraction method depends on the sample matrix and the physicochemical properties of the target compound.

Table 2: Interfacing Techniques for the Analysis of Cinnamate UV Filters in Environmental Samples

| Technique | Matrix | Target Analyte | Key Findings | Reference |

| GC-MS/MS | Air | 2-ethylhexyl 4-methoxycinnamate (EHMC) | Sum concentrations of organic UV filters ranged from 80-2030 pg/m³. | researchgate.net |

| GC-MS/MS | Antarctic Snow and Snowmelt | 2-Ethylhexyl 4-methoxycinnamate (EHMC) | EHMC detected at concentrations from 0.4 ng L⁻¹ up to 3.1 ng L⁻¹. | unive.it |

| UHPLC-Orbitrap MS | Wastewater | 2-Ethylhexyl-4-methoxycinnamate | Method developed for targeted and non-targeted screening of contaminants. | lcms.cz |

| LC-MS/MS | Water | Various Pharmaceuticals and Personal Care Products | Methods achieve low ng/L limits of quantification. | europa.eu |

| GC-MS | Wastewater | Preservatives and UV filters | Validated methods for detection and quantification of various personal care products. | mdpi.com |

Computational and Theoretical Investigations of 2 Butoxyethyl P Methoxycinnamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in determining the properties of a molecule in its ground state, which is its most stable electronic configuration.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for relatively large molecules like cinnamate (B1238496) derivatives. researchgate.net

Researchers have employed DFT to study the photodegradation of 2-ethylhexyl 4-methoxycinnamate (EHMC) in the presence of various reactive species. researchgate.netarxiv.org These calculations, often using the B3LYP functional with a 6-31+G(d,p) basis set, help to optimize molecular geometries, perform vibrational analysis to confirm true energy minima, and calculate thermodynamic properties such as enthalpy (ΔH) and Gibbs free energy (ΔG). researchgate.netarxiv.org Furthermore, DFT is used to determine global reactivity indices like electronegativity (χ), hardness (η), and electrophilicity (ω), which provide insights into the chemical reactivity and stability of the molecule. researchgate.netarxiv.org

Studies on EHMC have also used DFT to analyze local reactivity through Fukui functions. This analysis helps predict which atoms in the molecule are most susceptible to electrophilic or nucleophilic attack, explaining the formation of specific degradation products. d-nb.infonih.gov For instance, Fukui function values indicated that the electrophilic attack of hypochlorous acid (HOCl) on the C=C double bond in the acrylate (B77674) group of EHMC is a highly favorable initial step in its degradation pathway. nih.gov DFT calculations have also been crucial in identifying different stable conformers, such as the syn and anti isomers of EHMC, which differ in the orientation of the methoxy (B1213986) group relative to the rest of the molecule. acs.orgnih.gov

Table 1: Key DFT Applications in Cinnamate Ester Research

| Application | Description | Relevant Findings for Analogues (EHMC) | Citations |

| Geometry Optimization | Finding the lowest energy conformation of the molecule. | Revealed the existence and relative stabilities of multiple conformers, including syn and anti isomers. | acs.org, nih.gov |

| Thermodynamic Calculations | Calculating changes in enthalpy (ΔH) and Gibbs free energy (ΔG) for reactions. | Showed that degradation reactions with oxidizing agents are thermodynamically favorable. | researchgate.net, arxiv.org |

| Global Reactivity Indices | Determining indices like hardness and electrophilicity to predict overall reactivity. | Helped explain the relative stability of different chlorinated isomers formed during degradation. | researchgate.net, arxiv.org |

| Local Reactivity Analysis | Using Fukui functions to identify the most reactive sites within the molecule. | Predicted that the C=C double bond is a primary site for electrophilic attack. | d-nb.info, nih.gov |

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to improve upon the Hartree-Fock method by including electron correlation effects. wikipedia.org The second-order (MP2) level of theory is commonly used to obtain more accurate geometries and energies than standard DFT functionals, especially for systems where dispersion interactions are important. wikipedia.orgrsc.org

In the study of octyl methoxycinnamate (OMC), MP2 calculations with basis sets such as cc-pvdz+S were used to optimize the geometries of various cis and trans conformers. chemrxiv.orgchemrxiv.org This higher-level optimization is critical because some DFT methods, even those corrected for dispersion, can fail to predict the correct stability order of different isomers. chemrxiv.org For OMC, MP2 calculations revealed that a folded, compact cis isomer is stabilized by intramolecular dispersion interactions to a degree that makes its stability comparable to that of the extended trans isomers. chemrxiv.orgchemrxiv.org These MP2-optimized structures then serve as reliable reference geometries for more computationally expensive high-accuracy energy calculations. chemrxiv.orgdntb.gov.ua

Table 2: Relative Energies of Octyl Methoxycinnamate (OMC) Conformers Calculated at the MP2 Level

| Conformer | Description | Relative Energy (kcal/mol) at MP2/atzp++ (fc) | Citations |

| Trans1 | Extended trans form | 0.20 | chemrxiv.org |

| Trans2 | More compact trans form | 0.08 | chemrxiv.org |

| Cis1 | Folded, compact cis form | 0.00 | chemrxiv.org |

| Cis2 | Alternative folded cis form | 0.01 | chemrxiv.org |

Energies are relative to the most stable conformer (Cis1). (fc) denotes frozen-core approximation. Data adapted from computational studies on OMC.

For calculations demanding very high accuracy, post-Hartree-Fock methods like Coupled-Cluster (CC) theory are considered the gold standard. Methods such as CCSD (Coupled-Cluster with Single and Double excitations) and CCSD(T) (CCSD with a perturbative treatment of Triple excitations) provide highly accurate energies. chemrxiv.orgchemrxiv.org Due to their significant computational cost, they are typically performed as single-point energy calculations on geometries optimized with a less expensive method like MP2. chemrxiv.orgdntb.gov.uanih.gov

For OMC, CCSD(T) calculations were performed to definitively assess the relative stabilities of the cis and trans isomers. chemrxiv.orgchemrxiv.org These high-level calculations confirmed the findings from MP2, showing that the cis form of OMC can be slightly more stable than the trans form in the gas phase due to favorable intramolecular interactions. chemrxiv.orgresearchgate.net This result is significant because the trans isomer was previously considered the most stable, and it highlights the importance of using high-accuracy methods to capture subtle electronic and steric effects. chemrxiv.orgatamanchemicals.com

Table 3: Relative Energies (kcal/mol) of OMC Conformers from High-Accuracy Post-HF Methods

| Method/Basis Set | Trans1 | Trans2 | Cis1 | Cis2 | Citations |

| CCSD(T)/dzp++ | 0.16 | 0.23 | 0.00 | 0.08 | chemrxiv.org |

| CCSD+T(CCSD)/dzp++ | 0.16 | 0.22 | 0.00 | 0.08 | chemrxiv.org |

Energies are relative to the most stable conformer (Cis1). Data adapted from computational studies on OMC.

Excited State Computational Chemistry

Understanding the behavior of cinnamate esters upon absorption of UV light requires the study of their electronically excited states. This is crucial for elucidating their photoprotective mechanisms, which involve dissipating absorbed energy.

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying excited states, especially in situations involving bond breaking/formation, photoisomerization, and conical intersections (points where potential energy surfaces cross). It provides a qualitatively correct description of the electronic wavefunction where multiple electronic configurations are important. acs.org

In the context of the p-methoxycinnamate chromophore, CASSCF has been used to optimize the geometries of stationary points (minima and transition states) on the excited-state potential energy surfaces. acs.org For the model compound methyl p-methoxycinnamate (MMC), CASSCF calculations were essential to locate the conical intersections between the bright ¹ππ* state and the ground state (S₀), as well as between the ¹ππ* state and a dark ¹nπ* state. acs.org These calculations map the relaxation pathways, showing, for example, that the molecule can decay back to the ground state via twisting around the C=C bond (photoisomerization). acs.orgrsc.org

While CASSCF correctly describes the qualitative features of excited states, it often lacks quantitative accuracy in energy calculations because it does not fully account for dynamic electron correlation. The Multistate Complete Active-Space Second-Order Perturbation (MS-CASPT2) method corrects this by adding dynamic correlation on top of a CASSCF reference wavefunction. acs.orgresearchgate.net

MS-CASPT2 is used to compute accurate vertical and adiabatic excitation energies. Studies on methyl p-methoxycinnamate (MMC) have used MS-CASPT2 to investigate the energies of the low-lying excited states. acs.orgresearchgate.netias.ac.in The calculations showed that the bright ¹ππ* state is the lowest excited state upon initial excitation, but a dark ¹nπ* state is close in energy. acs.orgresearchgate.net The energy barrier for internal conversion from the ¹ππ* state to the ¹nπ* state was calculated to be small, suggesting this is a major deactivation pathway. acs.org These results are critical for explaining the ultrafast energy dissipation mechanism of cinnamate-based sunscreens. ias.ac.in

Table 4: Calculated Vertical Excitation Energies (VEEs) for trans-methyl p-methoxycinnamate (MMC)

| State | Character | VEE (eV) at TD-CAM-B3LYP | VEE (eV) at MS-CASPT2 | Citations |

| S₁ | ¹ππ | 4.34 | 4.49 | researchgate.net |

| S₂ | ¹nπ | 4.90 | 5.09 | researchgate.net |

| S₃ | ¹ππ* | 5.37 | 5.48 | researchgate.net |

Data adapted from computational studies on the model compound MMC.

Simulation of UV-Vis Spectra

The simulation of ultraviolet-visible (UV-Vis) spectra is a key application of computational chemistry in the study of UV-filtering agents like 2-Butoxyethyl p-methoxycinnamate. These simulations help to understand the electronic transitions responsible for UV absorption.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method employed for simulating the UV-Vis spectra of cinnamates. researchgate.netresearchgate.netmdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. Studies on the closely related EHMC have performed benchmark analyses to identify the most suitable DFT functionals, with B3LYP and B3P86, combined with basis sets like 6-311+G(d,p), showing good agreement with experimental spectra. researchgate.netresearchgate.net

Simulations for various cinnamates consistently predict a maximum absorption wavelength (λmax) in the UVB range, typically around 310 nm, which aligns with experimental observations. researchgate.net The primary electronic transition responsible for this strong absorption corresponds to a π → π* transition. This transition involves the delocalization of electrons across the aromatic ring and the adjacent ester group, a critical feature for efficient UV energy absorption. researchgate.net The computational protocol for such simulations generally involves a multi-step process: first, a conformational search to find the lowest energy structure, followed by geometry optimization, a vibrational frequency analysis to confirm a true minimum, and finally, the TD-DFT calculation to simulate the electronic spectrum. mdpi.comresearchgate.net

Table 1: Computational Methods for UV-Vis Spectra Simulation of Cinnamates

| Parameter | Typical Method/Selection | Purpose | Source |

|---|---|---|---|

| Computational Approach | Time-Dependent Density Functional Theory (TD-DFT) | To calculate excited state energies and electronic transitions. | researchgate.netresearchgate.net |

| Conformational Search | Monte-Carlo method with MMFF94 force field; Semi-empirical PM6 | To identify the most stable ground-state conformer before DFT optimization. | researchgate.netresearchgate.net |

| Functional | B3LYP, B3P86 | To approximate the exchange-correlation energy in DFT calculations. These have been benchmarked for cinnamates. | researchgate.net |

| Basis Set | 6-311+G(d,p) | To describe the atomic orbitals of the system. This level provides a good balance of accuracy and cost. | mdpi.comresearchgate.net |

| Solvent Model | IEFPCM (Methanol) | To simulate the effect of a solvent environment on the electronic spectrum. | researchgate.netresearchgate.net |

| Predicted λmax | ~310 nm | Corresponds to the main UVB absorption band. | researchgate.net |

| Primary Transition | HOMO → LUMO (π → π*) | Describes the main electronic excitation responsible for UV absorption. | researchgate.net |

Molecular Dynamics and Conformational Analysis

Molecular dynamics and conformational analysis reveal the three-dimensional structures and flexibility of this compound, which are intrinsically linked to its physical and chemical properties.

Like other cinnamates, this compound can exist as trans (E) and cis (Z) isomers, referring to the geometry around the C=C double bond. The trans isomer is generally considered the most stable and is the form used in commercial applications. chemrxiv.org However, upon exposure to UV radiation, it can undergo photoisomerization to the cis form, which can reduce its efficacy as a UV filter. chemrxiv.org

Computational studies on the analogous molecule Octinoxate (B1216657) (OMC) have explored the relative stability of these isomers. While many DFT-based approaches predict the trans form to be more stable, higher-level post-Hartree-Fock calculations suggest that the cis and trans forms of the molecule in the gas phase may have comparable stability. chemrxiv.orgaip.org The stability is governed by a delicate balance of two main factors:

π-Conjugation: The planarity of the p-methoxycinnamate backbone is crucial for maximizing π-electron delocalization, which provides a stabilizing effect. This effect is more pronounced in the extended, more planar trans conformers. chemrxiv.org

Intramolecular Interactions: The flexible alkyl chain can fold back over the aromatic portion of the molecule, leading to stabilizing intramolecular dispersion forces (van der Waals interactions). These interactions are often more significant in the folded, compact structures adopted by the cis isomer. chemrxiv.orgchemrxiv.org

DFT calculations using the rev-vdW-DF2 functional predict that trans-OMC is energetically favored over the cis form by approximately 19 kJ mol⁻¹. acs.org

In contrast, the trans isomer typically adopts a more extended conformation. The geometry of the trans C=C double bond prevents the kind of stabilizing intramolecular interactions seen in the folded cis structures. chemrxiv.org The resulting planarity of the cinnamate backbone in the trans isomer enhances the π-conjugation, which is a key contributor to its thermodynamic stability and UV-absorbing properties. chemrxiv.org These conformational differences between the isomers are critical, as they influence not only stability but also the photochemical pathways the molecule can undergo upon UV excitation.

Reactivity and Mechanism Predictions

Theoretical methods are instrumental in predicting the reactivity of this compound and modeling its potential degradation pathways in various environments.

Reactivity indices derived from DFT, such as Fukui functions, help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netsubstack.com For cinnamates like EHMC, these analyses provide critical insights into their chemical behavior. nih.gov

The Fukui function (f) indicates the change in electron density at a specific atomic site when the total number of electrons in the system changes. researchgate.net

f+ measures reactivity towards nucleophiles (electron-donating species).

f- measures reactivity towards electrophiles (electron-accepting species).

f⁰ measures reactivity towards radicals.

Studies on EHMC and 4-methoxycinnamic acid (MCA) show that the C=C double bond in the propenoate linker is a primary site of reactivity. nih.gov Specifically, the C-8 atom (the carbon atom of the double bond closer to the benzene (B151609) ring) is highly susceptible to both electrophilic and radical attack, as indicated by its high f⁻ and f⁰ values. nih.gov The phenyl ring itself is also a target for electrophilic substitution, with the C-3 and C-5 atoms (ortho to the methoxy group) being the most likely sites, which is consistent with the electron-donating nature of the methoxy substituent. nih.gov

Table 2: Fukui Function Analysis for Key Atomic Sites in a Model Cinnamate (E-EHMC)

| Atom (Numbering per source) | Electrophilic Attack (f⁻) | Radical Attack (f⁰) | Nucleophilic Attack (f⁺) | Predicted Reactivity | Source |

|---|---|---|---|---|---|

| C-3 | 0.051 | 0.016 | 0.003 | Susceptible to electrophilic attack | nih.gov |

| C-5 | 0.053 | 0.015 | 0.004 | Susceptible to electrophilic attack | nih.gov |

| C-8 | 0.083 | 0.071 | 0.030 | Highly susceptible to electrophilic and radical attack | nih.gov |

| C-9 | 0.013 | 0.046 | 0.108 | Susceptible to nucleophilic attack | nih.gov |

Data based on the analysis of E-EHMC, a close analog of this compound.

Computational modeling is used to investigate the mechanisms by which this compound may degrade under environmental conditions, such as in the presence of disinfectants or under UV irradiation. nih.govarxiv.org

Theoretical studies on EHMC have shown that degradation in the presence of reactive species like hypochlorous acid (HOCl) is likely initiated by an electrophilic attack on the C=C double bond. nih.gov Fukui function analysis supports this, showing that electrophilic addition to the double bond is more favorable than chlorination of the phenyl ring. nih.gov This initial step can lead to the cleavage of the C=C bond and the formation of various breakdown products, including aldehydes and chlorinated compounds. nih.govresearchgate.net

Photodegradation is another critical pathway. Computational studies, in conjunction with experimental work, have identified the main reactions occurring under UV light as trans-cis photoisomerization and photolysis. arxiv.org The photolysis of EHMC can lead to the formation of 4-methoxybenzaldehyde (B44291) and the corresponding alcohol fragment. arxiv.org DFT and MP2 calculations have been used to assess the thermodynamic favorability of various proposed degradation reactions, such as the reactions of breakdown products with chlorine and other oxidizing agents, helping to explain the formation of experimentally identified chloro-organic compounds. arxiv.orgresearchgate.net

Interactions with Biological and Supramolecular Systems

Molecular Interactions with Proteins (e.g., Bovine Serum Albumin)

The interaction of small molecules with serum albumins is a critical factor in their distribution and bioavailability within biological systems. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural similarity to human serum albumin, low cost, and wide availability. nih.gov BSA is a globular protein composed of 583 amino acids, forming a heart-shaped structure with three homologous domains (I, II, and III), each divided into two sub-domains (A and B). nih.gov It plays a crucial role in transporting various substances, including drugs and fatty acids, in the bloodstream. nih.gov

The binding of UV filters like the chemically similar compound 2-ethylhexyl-p-methoxycinnamate (EHMC) to BSA has been investigated to understand its biological fate. Studies have shown that EHMC can covalently bind to BSA. researchgate.net The binding of small molecules to proteins can be characterized by a binding constant (Kb), which indicates the strength of the interaction. Generally, Kb values in the range of 104 to 106 M−1 are considered optimal, ensuring the molecule is transported effectively but can also be released at its target site. nih.gov

The interaction between a ligand and a protein can induce conformational changes in the protein's structure. nih.govnih.gov These changes can be subtle, involving only local adjustments at the binding site, or more significant, leading to allosteric movements that affect distant parts of the protein. nih.gov For instance, studies on the binding of various ligands to BSA have shown that such interactions can alter the protein's secondary structure, affecting the proportion of α-helices and β-sheets. While specific binding affinity data and detailed conformational change analyses for 2-Butoxyethyl p-methoxycinnamate are not extensively documented in the reviewed literature, the principles of protein-ligand interactions observed with analogous compounds provide a framework for understanding its potential behavior. For example, the binding of certain metal complexes to BSA has been shown to occur via a static quenching mechanism, with high association constants indicating efficient binding. nih.gov

Table 1: General Parameters for Ligand-BSA Interaction Studies

| Parameter | Description | Typical Values/Methods |

| Binding Constant (Ka) | Measures the strength of the affinity between the ligand and the protein. | Determined by fluorescence spectroscopy; values of 104–106 M-1 suggest significant interaction. nih.govnih.gov |

| Number of Binding Sites (n) | Indicates how many molecules of the ligand can bind to a single protein molecule. | Calculated from the same spectroscopic data. nih.gov |

| Quenching Mechanism | Describes how the ligand's binding affects the protein's intrinsic fluorescence (e.g., static or dynamic). | Determined by analyzing quenching constants at different temperatures. nih.gov |

| Conformational Changes | Alterations in the secondary or tertiary structure of the protein upon ligand binding. | Studied using techniques like circular dichroism (CD), Fourier-transform infrared (FTIR) spectroscopy, and 3D fluorescence spectroscopy. nih.gov |

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, allowing them to form inclusion complexes with a variety of guest molecules. nih.govmdpi.com This encapsulation can modify the physicochemical properties of the guest molecule, such as increasing its aqueous solubility, stability, and controlling its release. nih.govscience.gov The most common natural cyclodextrins are α-, β-, and γ-cyclodextrin, containing six, seven, and eight glucopyranose units, respectively. mdpi.com

The formation of inclusion complexes between UV filters like 2-ethylhexyl-p-methoxycinnamate (EHMC) and cyclodextrins, particularly beta-cyclodextrin (B164692) (β-CD) and its derivative hydroxypropyl-β-cyclodextrin (HP-β-CD), has been well-documented. nih.govresearchgate.net The aromatic ring of the p-methoxycinnamate moiety can fit into the hydrophobic cavity of β-CD. nih.gov The formation of these complexes has been confirmed through various analytical techniques: